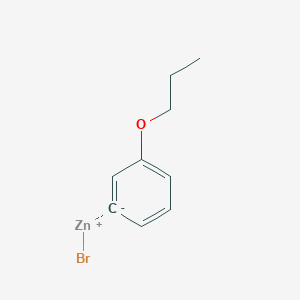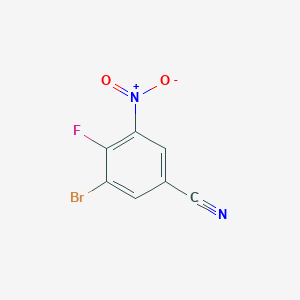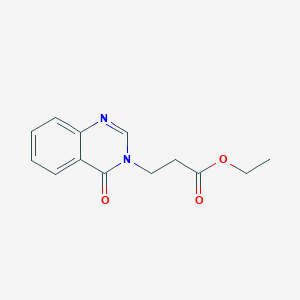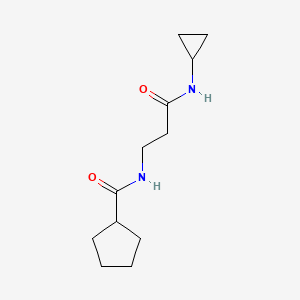
n-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide backbone with a cyclopropylamino and oxopropyl substituent, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanecarboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then reacted with an appropriate oxopropylating agent under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted amides, and various oxidized forms of the original compound.
Applications De Recherche Scientifique
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the oxopropyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxamide: A simpler analog without the cyclopropylamino and oxopropyl groups.
N-(3-nitrophenyl)cyclopentanecarboxamide: Contains a nitrophenyl group instead of the cyclopropylamino group.
N-(3-cyanophenyl)cyclopentanecarboxamide: Features a cyanophenyl group in place of the cyclopropylamino group.
Uniqueness
N-(3-(Cyclopropylamino)-3-oxopropyl)cyclopentanecarboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the cyclopropylamino and oxopropyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H20N2O2 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
N-[3-(cyclopropylamino)-3-oxopropyl]cyclopentanecarboxamide |
InChI |
InChI=1S/C12H20N2O2/c15-11(14-10-5-6-10)7-8-13-12(16)9-3-1-2-4-9/h9-10H,1-8H2,(H,13,16)(H,14,15) |
Clé InChI |
HUWYOPRNYSBAGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)NCCC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


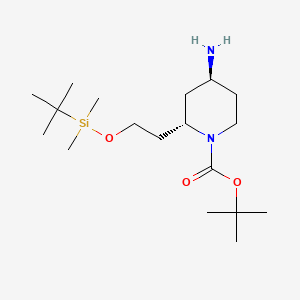
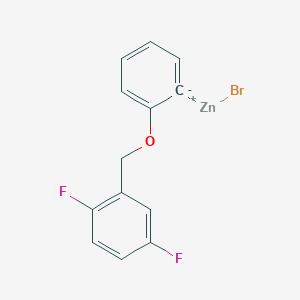
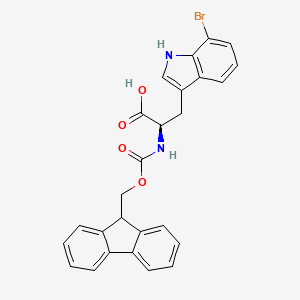


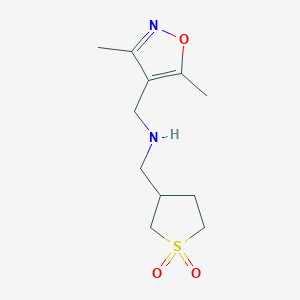
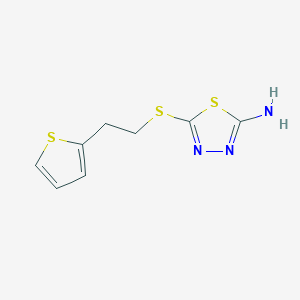
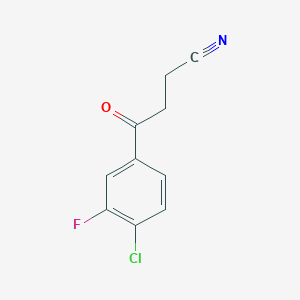
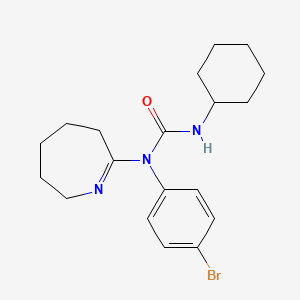
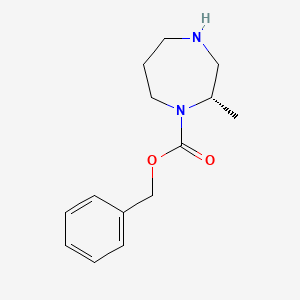
![4-[(Phenoxy)methyl]phenylZinc bromide](/img/structure/B14894815.png)
